![molecular formula C22H18N4S B3820855 N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B3820855.png)
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline
描述
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline is a complex organic compound that features a thiazole ring and diazenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by coupling with thiazole derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
化学反应分析
Types of Reactions
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline involves its interaction with various molecular targets. The thiazole ring and diazenyl linkage allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of biological pathways, making it a candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]benzene
- N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]pyridine
Uniqueness
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline is unique due to its specific combination of a thiazole ring and diazenyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-26(19-10-6-3-7-11-19)20-14-12-18(13-15-20)24-25-22-23-21(16-27-22)17-8-4-2-5-9-17/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQGEHYQXODBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


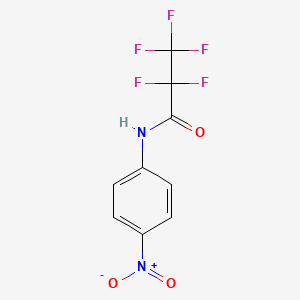

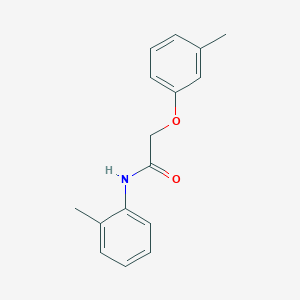

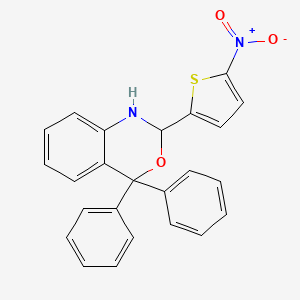
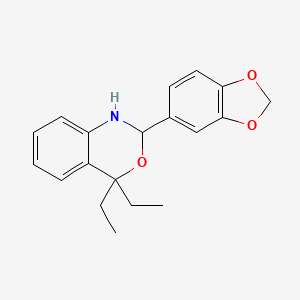
![(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine](/img/structure/B3820829.png)
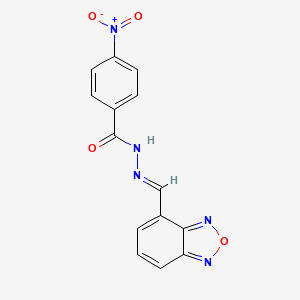
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide](/img/structure/B3820837.png)
![N-[(E)-furan-2-ylmethylideneamino]-4-iodo-1H-pyrazole-5-carboxamide](/img/structure/B3820842.png)
![2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)
![6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3820852.png)
![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3820858.png)

